

A Technical Guide to N-Desmethyl Imatinib-d4 for Researchers

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Compound of Interest		
Compound Name:	N-Desmethyl imatinib-d4	
Cat. No.:	B12367274	Get Quote

N-Desmethyl imatinib-d4 is the deuterated form of N-desmethyl imatinib, the principal and pharmacologically active metabolite of imatinib. Imatinib is a cornerstone therapy for chronic myeloid leukemia (CML) and other cancers, functioning as a selective inhibitor of specific tyrosine kinases. This guide provides an in-depth overview of **N-Desmethyl imatinib-d4**, its properties, its role in bioanalytical methods, and the signaling pathways it influences.

Core Compound Properties

N-Desmethyl imatinib-d4 is primarily utilized as an internal standard in pharmacokinetic and therapeutic drug monitoring studies of imatinib. Its deuteration provides a distinct mass-to-charge ratio, allowing for clear differentiation from the endogenous analyte in mass spectrometry-based assays, without significantly altering its chemical properties.

Quantitative Data Summary

The key quantitative identifiers for **N-Desmethyl imatinib-d4** and its non-deuterated parent compound are summarized below. It is important to note that a distinct CAS number is not consistently assigned to the deuterated form; vendors often reference the CAS number of the unlabeled compound.

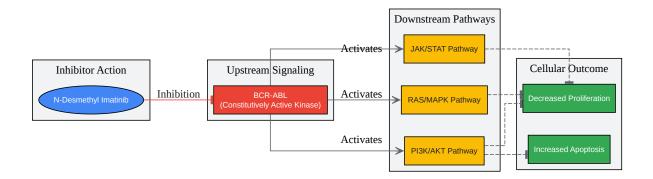


Property	N-Desmethyl imatinib-d4	N-Desmethyl imatinib (unlabeled)
CAS Number	404844-02-6 (unlabeled)[1][2] [3][4][5]	404844-02-6[2][3][4][5]
Molecular Formula	C28H25D4N7O	C28H29N7O[2][3][5]
Molecular Weight	483.60 g/mol	479.58 g/mol [2][3][4]

Mechanism of Action and Signaling Pathway

N-Desmethyl imatinib is formed in vivo through the demethylation of imatinib, a process primarily mediated by the cytochrome P450 enzyme CYP3A4[5]. Like its parent drug, N-desmethyl imatinib functions as a potent and specific inhibitor of the Bcr-Abl tyrosine kinase[5]. In diseases such as CML, the Bcr-Abl fusion protein is constitutively active, driving uncontrolled cell proliferation and survival.

Imatinib and its N-desmethyl metabolite bind to the ATP-binding site of the Abl kinase domain, stabilizing an inactive conformation of the enzyme[6]. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascades that lead to malignancy[7][8]. The key inhibited pathways include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, ultimately leading to the induction of apoptosis in cancer cells[8].





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Inhibition of BCR-ABL Signaling by N-Desmethyl Imatinib.

Experimental Protocols: Bioanalytical Quantification

N-Desmethyl imatinib-d4 is essential for the accurate quantification of imatinib and its metabolite in biological matrices. Below is a representative experimental protocol for the simultaneous determination using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Objective: To quantify imatinib and N-desmethyl imatinib in human plasma.

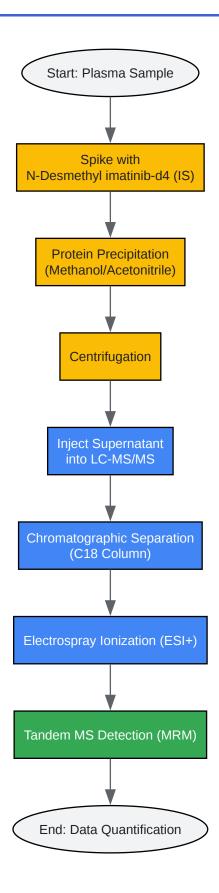
- 1. Sample Preparation (Protein Precipitation):
- To 100 μ L of human plasma in a microcentrifuge tube, add 20 μ L of **N-Desmethyl imatinib-d4** solution (internal standard).
- Add 300 μL of methanol or acetonitrile to precipitate proteins[9][10].
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- 2. Liquid Chromatography (LC) Conditions:
- Column: A C18 reverse-phase column (e.g., Thermo BDS Hypersil C18, 4.6×100 mm, 2.4 μ m) is commonly used[9].
- Mobile Phase: An isocratic or gradient elution using a mixture of an organic solvent (e.g., methanol) and an aqueous solution (e.g., water with 0.1% formic acid and 0.2% ammonium acetate)[9]. A typical ratio might be 55:45 (v/v) methanol:water[9].
- Flow Rate: 0.5 0.7 mL/min[9].
- Injection Volume: 10 μL.



- 3. Mass Spectrometry (MS/MS) Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Ion Transitions:
 - Imatinib: m/z 494 → 394[9]
 - N-Desmethyl imatinib: m/z 480 → 394[9]
 - N-Desmethyl imatinib-d4 (IS): m/z 484 → 398 (projected)

The workflow for this bioanalytical process can be visualized as follows.





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Bioanalytical Workflow for Imatinib Quantification.



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